
4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound with a molecular formula of C26H24N2O2S. It is a member of the thiazole family, which is known for its diverse biological activities.
作用機序
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes at the molecular and cellular levels .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
生化学分析
Biochemical Properties
4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases, by binding to their active sites. This binding can lead to the modulation of enzyme activity, affecting downstream biochemical processes. Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering signal transduction and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to diminished or harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This modulation can affect overall cellular metabolism, influencing processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes. The precise localization of this compound can determine its specific biological effects and interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the butoxy and benzamide groups. One common method involves the reaction of 4,5-diphenyl-1,3-thiazol-2-amine with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols .
科学的研究の応用
4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
類似化合物との比較
Similar Compounds
4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide: Known for its diverse biological activities.
4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzohydrazide: Similar structure but different functional group, leading to varied biological effects.
4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzoic acid: Another related compound with distinct chemical properties
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
特性
IUPAC Name |
4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S/c1-2-3-18-30-22-16-14-21(15-17-22)25(29)28-26-27-23(19-10-6-4-7-11-19)24(31-26)20-12-8-5-9-13-20/h4-17H,2-3,18H2,1H3,(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRFZAVRCLDMMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3,4-dimethoxyphenyl)ethyl]carbamodithioate](/img/structure/B420701.png)
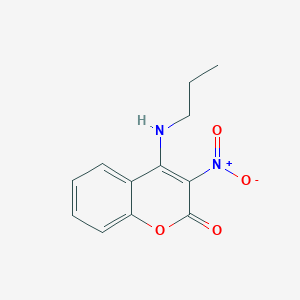
![Bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl] 2-butenedioate](/img/structure/B420705.png)
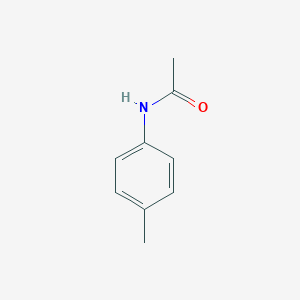
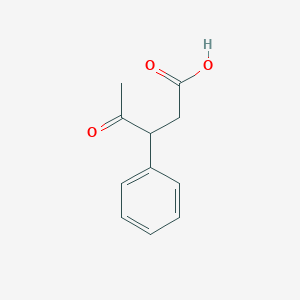
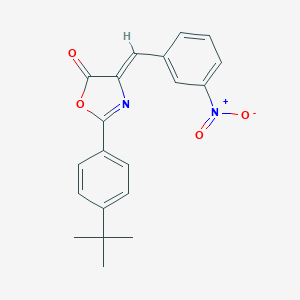
![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-(5-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-1,3,4,2-oxadiazaphosphol-2(3H)-yl)propanohydrazide](/img/structure/B420725.png)
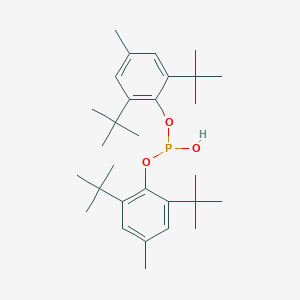
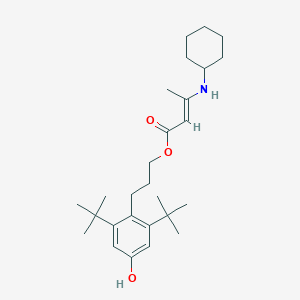
![(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B420731.png)
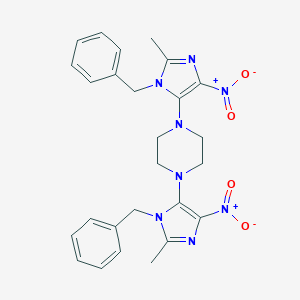
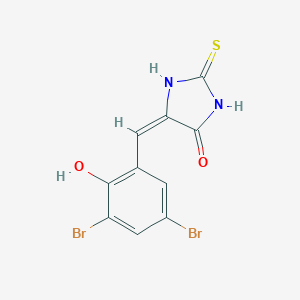
![{5-Chloro-2-[(4-methoxybenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B420737.png)
![(2-{[4-(Diethylamino)benzylidene]amino}-5-methylphenyl)(phenyl)methanone](/img/structure/B420738.png)
